Benzyldimethyltetradecylammonium chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHHZMJRVXXQK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16287-71-1 (Parent) | |
| Record name | Miristalkonium chloride [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID6036384 | |
| Record name | Tetradecyldimethylbenzylammonium chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
368.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
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| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
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| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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| Record name | Miristalkonium chloride | |
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| Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |
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Solubility |
Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |
| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Color/Form |
Free-flowing powder, White crystalline powder | |
CAS No. |
139-08-2, 68391-01-5, 68424-85-1 | |
| Record name | Benzyldimethyltetradecylammonium chloride | |
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| Record name | Miristalkonium chloride [INN:BAN] | |
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| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
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| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
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| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
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| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
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| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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| Record name | Tetradecyldimethylbenzylammonium chloride | |
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| Record name | Miristalkonium chloride | |
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| Record name | MYRISTALKONIUM CHLORIDE | |
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| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Melting Point |
60-61 °C | |
| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Synthesis and Chemical Transformations of Benzyldimethyltetradecylammonium Chloride
Established Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyltetradecylammonium (B97909) chloride is primarily achieved through a process known as quaternization. This involves the alkylation of a tertiary amine. wikipedia.orgresearchgate.net
A common synthetic route involves a two-step process. First, tetradecyldimethylamine is prepared by reacting dimethylamine (B145610) with tetradecyl chloride. google.com Subsequently, the tetradecyldimethylamine is reacted with benzyl (B1604629) chloride to yield the final product, benzyldimethyltetradecylammonium chloride. wikipedia.orggoogle.com This reaction is a type of nucleophilic substitution, specifically an SN2 reaction, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the benzyl chloride. scienceinfo.com
Alternative methods for preparing similar benzalkonium compounds include the quaternization of N,N-dimethylbenzylamine with a long-chain n-alkyl bromide. researchgate.netresearchgate.net The choice of solvent can influence the reaction, with butanone being reported as a convenient option that may simplify purification. researchgate.net Microwave-assisted synthesis has also been explored as a method to reduce reaction time and the use of organic solvents. google.com
Table 1: Quaternization Reaction Parameters
| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Dimethylamine, Tetradecyl chloride, Benzyl chloride | Carbon tetrachloride | 80°C | 4h | 88% | google.com |
| Dimethylamine, Tetradecyl chloride | Water (microwave) | 120°C | 2 min | - | google.com |
| N,N-dimethylalkylamines, Benzyl chloride | Butanone | - | - | - | researchgate.net |
This table is interactive. Click on the headers to sort the data.
In the quaternization of amines, particularly when starting from primary or secondary amines, the reaction produces an acidic byproduct (HX, where X is a halide). libretexts.org To neutralize this acid and drive the reaction forward, a base is often employed. libretexts.orgchemguide.co.uk In the synthesis of this compound from a tertiary amine like tetradecyldimethylamine, the amine itself acts as the nucleophile, and the formation of the quaternary ammonium (B1175870) salt does not produce a free acid that needs neutralization in the same way. However, if the synthesis starts from precursor amines, a base would be necessary to deprotonate the ammonium salt intermediates, allowing for further alkylation. libretexts.orgchemguide.co.uk In some acylation reactions of amines, bases like NaOH or pyridine (B92270) are used to neutralize the HCl produced. libretexts.org
Chemical Reaction Analysis and Mechanisms
Quaternary ammonium salts like this compound are generally stable compounds. libretexts.org They are unreactive toward most electrophiles, oxidants, and acids. wikipedia.orgunacademy.com However, they can undergo specific reactions, particularly those involving the quaternary ammonium group.
While the C-N bonds in quaternary ammonium salts are generally strong, they can be cleaved under certain conditions, allowing for substitution reactions. rsc.org These salts can undergo dealkylation in the presence of strong nucleophiles. wikipedia.orgunacademy.com The stability of the quaternary ammonium cation makes it a good leaving group in certain elimination reactions, such as the Hofmann elimination, although this typically requires conversion to a hydroxide (B78521) salt. scienceinfo.comlibretexts.org
This compound is utilized as a phase-transfer catalyst (PTC). ontosight.ai PTCs are substances that facilitate the transfer of a reactant from one phase to another, immiscible phase, where the reaction occurs. operachem.comyoutube.comwikipedia.org This is particularly useful for reactions between a water-soluble reactant and an organic-soluble reactant. sci-hub.se
The mechanism of phase-transfer catalysis by quaternary ammonium salts involves the formation of an ion pair. biomedres.usresearchgate.net The positively charged quaternary ammonium cation pairs with an anion from the aqueous phase. operachem.com The organic groups on the cation (in this case, benzyl, dimethyl, and tetradecyl) make the ion pair soluble in the organic phase. google.com This "transferred" anion is then available to react with the substrate in the organic phase. operachem.comsci-hub.se After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to transport another anion, thus acting catalytically. operachem.com The efficiency of the catalyst is influenced by the structure of the quaternary salt; longer alkyl chains generally improve solubility in the organic phase. operachem.com
Phase Transfer Catalysis Mechanisms
Enhancement of Reaction Rates and Yields
This compound is a quaternary ammonium salt that functions effectively as a phase-transfer catalyst (PTC). cymitquimica.com Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. princeton.edu The catalytic action of this compound stems from its amphiphilic structure, which features a positively charged hydrophilic nitrogen head and a long hydrophobic tetradecyl chain, allowing it to be soluble in both aqueous and organic media. cymitquimica.combiomedres.us
The mechanism involves the quaternary ammonium cation pairing with an anion from the aqueous phase (e.g., a nucleophile like hydroxide or cyanide). This newly formed ion pair is sufficiently lipophilic to be extracted into the organic phase, where it can react with the organic substrate. princeton.edubiomedres.us This process overcomes the mutual insolubility of the reactants, leading to a significant acceleration of reaction rates and often resulting in higher product yields compared to uncatalyzed two-phase systems or homogeneous reactions that may require expensive aprotic polar solvents. princeton.edu
For example, in nucleophilic substitution reactions such as the synthesis of esters, ethers, and nitriles, phase-transfer catalysts are crucial. biomedres.uscore.ac.uk The substitution reaction between benzyl chloride and sodium butyrate (B1204436) to form benzyl butyrate, for instance, shows no conversion without a catalyst but proceeds efficiently in its presence. researchgate.net By facilitating the transport of the nucleophile across the phase boundary, this compound increases the frequency of molecular collisions between reactants, thus enhancing reaction kinetics. biomedres.us The efficiency of the catalysis can be influenced by several factors, including stirring speed, temperature, and the specific structure of the catalyst. biomedres.us
Structural Variations and Analog Synthesis Research
Research into the synthesis of analogs of this compound has been driven by the desire to fine-tune its physicochemical and biological properties. Modifications to the alkyl chain length and the benzyl group are primary strategies for developing new compounds with optimized characteristics. mdpi.com
The length of the n-alkyl chain is a critical determinant of the properties of benzalkonium chlorides. The tetradecyl (C14) chain of the title compound places it within the range of most active derivatives. aldebaransistemas.com Research systematically varying this chain length has revealed clear structure-activity relationships.
Hydrophobicity and surface activity are directly influenced by the alkyl chain length; longer chains lead to increased hydrophobicity. nih.gov This property is crucial for applications such as antimicrobial action, where the molecule must penetrate the hydrophobic bacterial membrane. nih.gov Studies have shown that antibacterial efficacy tends to increase with chain length up to a certain point, often peaking around C12 to C16. aldebaransistemas.comnih.gov Chains that are too long (e.g., C18) may see a decrease in activity, possibly due to bending or curling that shields the positively charged nitrogen, hindering its interaction with bacterial membranes. nih.gov Similarly, in other applications like corrosion inhibition and textile dyeing, the chain length affects the molecule's adsorption onto surfaces and its interaction with other molecules. mdpi.comnih.gov
Table 1: Effect of Alkyl Chain Length on Properties of Benzalkonium Chloride Analogs
| Alkyl Chain Length | Observed Effect on Antibacterial Efficacy | Rationale | Reference |
|---|---|---|---|
| C3 - C10 | Increasing efficacy with chain length | Increased hydrophobicity enhances propensity to penetrate bacterial membranes. | nih.gov |
| C12 - C16 | Optimal / Peak efficacy | Represents a critical balance between hydrophobicity for membrane penetration and sufficient water solubility. Alkyl chains are extended without burying the charged nitrogen site. | aldebaransistemas.comnih.gov |
| C18 | Decreased efficacy compared to C16 | The longer chain may bend or curl, shielding the positively charged quaternary group and blocking electrostatic interaction with bacteria. | nih.gov |
The benzyl group is another key structural feature that has been a target for modification to create novel analogs. mdpi.com Altering this part of the molecule can influence its steric and electronic properties, leading to changes in its function. The U.S. Environmental Protection Agency (EPA) categorizes benzalkonium chlorides based on substitutions to this ring, distinguishing between non-halogenated "Group II" compounds like this compound and "Group III" compounds that feature di- or trichlorobenzyl groups. orst.eduacs.org These modifications can impact the compound's biological activity and environmental persistence. acs.org
In one line of research, the benzyl moiety was replaced entirely with a 4-methylpyridyl group to synthesize a new series of benzalkonium chloride analogs. nih.gov Spectroscopic and semi-empirical calculations confirmed the structures of these new compounds. A key finding was that the heat of formation decreased linearly as the number of methylene (B1212753) groups in the alkyl chain increased. nih.gov Such studies demonstrate that significant structural changes to the aromatic head group can be made to generate novel quaternary ammonium compounds with distinct physicochemical properties. nih.gov
Table 2: Comparison of Standard and Modified Benzalkonium Chloride Analogs
| Compound Type | Structural Modification | Impact on Properties | Reference |
|---|---|---|---|
| Standard Benzalkonium Chloride (Group II) | Unsubstituted benzyl group | Baseline for comparison of activity and properties. | orst.eduacs.org |
| Halogenated Benzalkonium Chloride (Group III) | Addition of two or three chlorine atoms to the benzyl ring | Alters electronic properties and can affect biocidal activity and environmental fate. | orst.eduacs.org |
| Pyridine-based Analogs | Replacement of benzyl group with a 4-methylpyridyl group | Creates a new class of QACs with different heat of formation and aggregation behavior. | nih.gov |
Advanced Synthetic Methodologies and Future Directions
The classical synthesis of quaternary ammonium salts involves the alkylation of tertiary amines with alkyl halides, a method known as the Menshutkin reaction. youtube.com For this compound, this typically involves the reaction of tetradecyldimethylamine with benzyl chloride. google.com While robust, traditional batch processing methods can be time-consuming and energy-intensive.
Recent research has focused on developing more efficient and environmentally friendly synthetic routes. One notable advancement is the use of microwave-assisted synthesis. A patented method for producing this compound using microwave irradiation reduced the reaction time to just two minutes, a significant improvement over conventional heating methods that can take hours. google.com This approach not only shortens the synthesis time but also enhances the yield and reduces the consumption of organic solvents, aligning with the principles of green chemistry. google.com
Other advanced methodologies being explored for the synthesis of quaternary ammonium compounds include continuous flow synthesis, which offers better reaction control, scalability, and energy efficiency. youtube.comulisboa.pt There is also a growing interest in using renewable feedstocks and developing biodegradable quaternary ammonium compounds to mitigate environmental persistence. youtube.comsemanticscholar.org Future research is likely to focus on the rational design of new compounds using computational chemistry and molecular modeling to predict and optimize properties for specific applications, creating highly effective and environmentally responsible materials. youtube.com
Mechanism of Action in Biological Systems
Membrane Disruption Theories and Experimental Evidence
The primary mode of action of benzyldimethyltetradecylammonium (B97909) chloride involves a multi-step process that begins with binding to the cell surface and culminates in the loss of membrane integrity.
Benzyldimethyltetradecylammonium chloride is a cationic surfactant, possessing a positively charged quaternary ammonium (B1175870) head group. mdpi.commedchemexpress.com This positive charge is fundamental to its antimicrobial activity, as it facilitates a strong electrostatic attraction to the negatively charged surfaces of microbial cells. mdpi.combiorxiv.orgbiorxiv.org The cell envelopes of both Gram-positive and Gram-negative bacteria are rich in anionic components, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria, which provide a net negative surface charge. mdpi.com
The initial interaction involves the diffusion of the cationic surfactant from the aqueous phase to the microbial cell membrane, driven by this electrostatic attraction. mdpi.com This binding alters the surface potential of the bacterial cell membrane, shifting it towards a more positive value. mdpi.com For instance, studies on Pseudomonas fluorescens have demonstrated a change in the zeta potential from -31.2 mV in untreated cells to -21.0 mV in cells treated with benzyldimethyldodecylammonium chloride, a closely related compound. nih.govresearchgate.net This initial binding is followed by the insertion of the hydrophobic alkyl chains of the surfactant into the hydrophobic core of the cell membrane. mdpi.comnih.gov
Following the initial electrostatic interaction and hydrophobic insertion, this compound disrupts the structural integrity of the cell membrane, leading to cellular lysis and death. mdpi.commdpi.com This disruption can occur through several proposed mechanisms. One model suggests that the surfactant molecules integrate into the lipid bilayer, causing a disorganization of the membrane structure. mdpi.com This integration can lead to the formation of micellar pseudo-phases that interact with the lipid bilayer, ultimately causing the cell to rupture. mdpi.com
The consequence of this membrane disorganization is a loss of its essential functions, including osmoregulation and nutrient transport, which are vital for cell survival. researchgate.net The compromised membrane can no longer maintain the electrochemical gradients necessary for cellular processes, leading to a cascade of events that culminate in cell death. mdpi.com The bactericidal action is a result of this comprehensive cellular disruption and the leakage of essential intracellular components. nih.govresearchgate.net
A key consequence of the interaction between this compound and the microbial membrane is a significant increase in membrane permeability. mdpi.comresearchgate.net This heightened permeability allows for the uncontrolled passage of ions and small molecules into and out of the cell, leading to a loss of ionic homeostasis and ultimately, cell death. mdpi.com
Propidium (B1200493) iodide (PI) is a fluorescent dye that is typically excluded from cells with intact membranes. nih.govelabscience.com However, when the cell membrane is compromised, PI can enter the cell and intercalate with DNA, producing a red fluorescence. elabscience.commdpi.com Studies have shown that treatment with quaternary ammonium compounds, including those structurally similar to this compound, leads to a significant uptake of propidium iodide by microbial cells. nih.govresearchgate.net This increased fluorescence intensity is a direct indicator of impaired plasma membrane integrity. mdpi.com The uptake of PI is often rapid and dose-dependent, demonstrating the swift and potent effect of these compounds on membrane permeabilization. researchgate.net
The disruption of the cell membrane also leads to the leakage of essential intracellular ions, such as potassium (K+). nih.govresearchgate.net The maintenance of a specific intracellular potassium concentration is crucial for various cellular functions, including enzyme activation and the regulation of intracellular pH. The release of intracellular potassium is a well-established indicator of cytoplasmic membrane damage. nih.gov Experimental evidence has demonstrated that exposure to benzyldimethyldodecylammonium chloride corroborates the damage to the cytoplasmic membrane by inducing the release of intracellular potassium. nih.govresearchgate.net
| Parameter | Observation | Significance |
| Zeta Potential | Shift from negative to less negative/positive | Indicates binding of the cationic surfactant to the negatively charged cell surface. nih.govresearchgate.net |
| Propidium Iodide Uptake | Increased intracellular fluorescence | Demonstrates compromised cell membrane integrity allowing entry of the dye. nih.govresearchgate.netmdpi.com |
| Intracellular Potassium (K+) | Leakage from the cell | Confirms loss of membrane barrier function and leakage of essential ions. nih.govresearchgate.net |
Effects on Membrane Permeabilization and Intracellular Leakage
Influence on Cellular Components Beyond Membranes
While the primary target of this compound is the cell membrane, its disruptive effects can extend to other cellular components. Once the membrane barrier is breached, the surfactant can gain access to the cell's interior and interact with intracellular macromolecules. mdpi.com
Protein Interaction Studies
This compound, as a member of the benzalkonium chloride (BAC) family, interacts with proteins primarily through a combination of electrostatic and hydrophobic forces. These interactions can lead to significant alterations in protein structure and function. The cationic head of the molecule is attracted to negatively charged residues on the protein surface, while the long hydrophobic alkyl chain can penetrate into the hydrophobic cores of proteins, leading to their denaturation.
Studies on the interaction of benzalkonium salts with G-proteins have shown that these compounds can affect signal transduction in various cell types. This interaction with guanine (B1146940) nucleotide triphosphate-binding proteins (G proteins) highlights a specific mechanism through which these compounds can exert their biological effects. nih.gov Furthermore, research on the binding of cationic surfactants to bovine serum albumin (BSA) demonstrates that these interactions can be both exothermic and endothermic, leading to the formation of specific complexes and subsequent conformational changes in the protein. nih.gov For instance, the binding of certain cationic surfactants to BSA has been shown to initially involve the C-terminal part of the protein, followed by interaction with the N-terminal part at higher concentrations. nih.gov
The interaction of BACs with proteins can also have implications for cellular processes. For example, it has been observed that plasma membrane damage induced by benzalkonium chloride can lead to a reduction in Cdc6 protein levels, which is an essential regulator of DNA replication. This results in a G0/G1 cell cycle arrest in human lung epithelial cells. jst.go.jp Additionally, in the context of ophthalmology, the interaction of BAC with keratoepithelin-derived peptides has been shown to accelerate the formation of amyloid fibrils, which are associated with corneal dystrophies. nih.gov This interaction is driven by both electrostatic and hydrophobic forces between the surfactant and the peptides. nih.gov
The binding of benzalkonium chloride to proteins can also be influenced by the protein's own characteristics. For example, the plasma binding of lidocaine, a local anesthetic, is dependent on the plasma concentration of the alpha-1-acid glycoprotein. fda.gov While not a direct study on this compound, it illustrates the principle that the extent of protein binding can be influenced by the specific proteins present in the biological environment.
Nucleic Acid Interaction (e.g., Plasmid DNA Complexation)
This compound and other cationic surfactants are known to interact with nucleic acids, particularly plasmid DNA. This interaction is primarily driven by the electrostatic attraction between the positively charged quaternary ammonium head group and the negatively charged phosphate (B84403) backbone of DNA. The hydrophobic interactions between the long alkyl chains of the surfactant molecules also play a crucial role.
A key outcome of this interaction is the condensation of plasmid DNA. Studies investigating the complexation of plasmid DNA with various cationic surfactants, including this compound, have revealed that above a critical aggregation concentration (cac), the surfactant molecules form aggregates with the DNA. acs.org This process is significantly influenced by the hydrophobic character of the surfactant, with longer hydrocarbon chains leading to a lower cac. acs.org
The process of DNA condensation by these cationic surfactants is an entropically driven process, with positive values for both the change in enthalpy (ΔH°) and the change in entropy (ΔS°). acs.org This suggests that the release of counterions and water molecules upon binding is a major driving force for the complexation. The resulting DNA-surfactant complexes are often sub-micrometer-sized particles, which can aggregate at higher surfactant concentrations. acs.org
The conformation of DNA is also altered upon interaction with these surfactants. Circular dichroism spectroscopy has shown changes in the DNA spectrum upon the addition of cationic surfactants, indicating a conformational transition of the DNA molecule. acs.org This condensation is a critical step for the potential use of these compounds in non-viral gene delivery, as the compacted DNA is more likely to be taken up by cells. The efficiency of DNA condensation has been shown to be dependent on the alkyl chain length of the surfactant. acs.org
Molecular Dynamics Simulations and Theoretical Modeling
Molecular dynamics (MD) simulations have provided valuable insights into the molecular-level interactions of this compound and related benzalkonium chlorides (BACs) with biological membranes. These computational models allow for the visualization and analysis of the dynamic processes involved in the mechanism of action of these compounds.
Simulations of BAC interacting with bacterial membranes, such as that of Listeria monocytogenes, have revealed a multi-step process. mdpi.combiorxiv.orgbiorxiv.orgnih.gov Initially, the BAC molecule moves randomly in the aqueous environment. Subsequently, it is adsorbed onto the surface of the cell membrane, and finally, it integrates into the lipid bilayer. mdpi.combiorxiv.orgbiorxiv.orgnih.gov This integration process is rapid, occurring in the nanosecond timescale. mdpi.com Once integrated, the BAC molecule exhibits dynamic behavior similar to the surrounding lipid molecules, which can lead to the destabilization of the membrane. mdpi.combiorxiv.orgbiorxiv.orgnih.gov
Theoretical modeling based on these simulations has led to the development of kinetic models that can describe the time-kill curves of bacterial populations at different BAC concentrations. These models suggest that the adsorption of BAC onto the cell surface is a limiting factor in the disinfection process, especially at higher concentrations. mdpi.combiorxiv.orgbiorxiv.orgnih.gov
Adsorption as a Limiting Mechanism
The adsorption of this compound onto surfaces, particularly biological membranes and other materials, is a critical and often rate-limiting step in its mechanism of action. This process is governed by a combination of electrostatic and non-electrostatic interactions.
Studies on the adsorption of benzalkonium chlorides onto powdered activated carbon (PAC) have further elucidated the mechanisms involved. eeer.orgeeer.org These studies show that the adsorption is a spontaneous and endothermic process. eeer.orgeeer.org For BACs with shorter alkyl chains, electrostatic interactions are a more significant adsorption mechanism. However, for those with longer alkyl chains, such as this compound (BAC14) and benzyldimethylhexadecylammonium chloride (BAC16), van der Waals interactions and hydrophobicity play a more crucial role. eeer.org Competitive adsorption experiments have demonstrated that BACs with longer alkyl chains are more effectively adsorbed than those with shorter chains. eeer.org
The adsorption process is also influenced by environmental factors such as pH and temperature. The optimal adsorption of BACs onto PAC has been observed at neutral pH conditions. eeer.orgeeer.org An increase in temperature generally leads to an increase in the adsorption capacity, consistent with an endothermic process. eeer.org
Comparative Analysis with Other Quaternary Ammonium Compounds
Structural Differences and Mechanistic Implications
This compound is a member of the broader class of quaternary ammonium compounds (QACs). The general structure of a QAC consists of a central, positively charged nitrogen atom bonded to four organic substituents. In the case of this compound, these substituents are a benzyl (B1604629) group, two methyl groups, and a tetradecyl group. The nature of these substituents, particularly the length of the alkyl chain and the presence of aromatic groups, significantly influences the compound's physicochemical properties and biological activity.
The key structural components that dictate the mechanism of action of this compound and other BACs are:
The Quaternary Ammonium Center : This positively charged nitrogen atom is crucial for the initial electrostatic interaction with negatively charged surfaces, such as bacterial cell membranes. novonordiskpharmatech.com
The Benzyl Group : This group enhances the lipophilicity of the molecule, facilitating its integration into microbial membranes. novonordiskpharmatech.com
The Alkyl Chain : The long, hydrophobic alkyl tail (in this case, a C14 chain) is essential for disrupting the lipid bilayer of cell membranes. novonordiskpharmatech.com
Variations in these structural components among different QACs lead to differences in their efficacy. For example, some double-chained QACs exhibit greater efficacy against Gram-negative bacteria. nih.gov Structural modifications, such as the incorporation of pyridine (B92270) moieties or the introduction of multicationic centers, have been explored to enhance the antimicrobial potency of BAC analogues. researchgate.netmdpi.com These modifications can lead to improved activity against resistant bacterial strains. researchgate.net
The counter-ion (chloride in this case) is generally considered to have a lesser impact on the antimicrobial activity compared to the structure of the cationic portion of the molecule. researchgate.net However, it can influence the compound's physical properties.
Impact of Alkyl Chain Length (C10, C12, C14, C16) on Activity
The length of the alkyl chain is a critical determinant of the biological activity of benzalkonium chlorides and other QACs. A substantial body of research has demonstrated a clear structure-activity relationship with respect to the alkyl chain length.
Generally, the antimicrobial potency of QACs increases as the alkyl chain length increases, up to an optimal length, after which the activity may plateau or decrease. mdpi.comresearchgate.netnih.gov For many applications, alkyl chains of C12 to C16 are considered to have the greatest inhibitory ability. nih.gov Specifically, for benzalkonium chlorides, a combination of C12 and C14 chains is often considered the most effective for broad-spectrum antimicrobial activity. novonordiskpharmatech.com
The table below summarizes the general trend of the impact of alkyl chain length on the activity of QACs based on available research findings.
| Alkyl Chain Length | General Antimicrobial Activity | Supporting Observations |
| C10 | Moderate | Less effective than C12-C16 homologues. |
| C12 | High | Often cited as having high bactericidal activity. eeer.org |
| C14 | High / Optimal | Frequently considered to be in the optimal range for broad-spectrum activity. novonordiskpharmatech.com |
| C16 | High | Demonstrates strong antibacterial and antibiofilm properties. researchgate.netresearchgate.net |
This parabolic relationship between alkyl chain length and antimicrobial activity is attributed to a balance between the compound's water solubility and its ability to partition into the microbial cell membrane. Shorter alkyl chains may not be sufficiently lipophilic to effectively disrupt the membrane, while very long chains may lead to decreased water solubility, hindering their ability to reach the microbial cells. mdpi.com
Toxicological and Pharmacological Research
Cytotoxicity Studies (In Vitro)
The in vitro cytotoxicity of benzyldimethyltetradecylammonium (B97909) chloride has been evaluated across different cell types and experimental conditions, revealing its dose-dependent effects and the influence of assay parameters on its potency.
Dose-Dependent Cell Survival
Research has demonstrated that benzyldimethyltetradecylammonium chloride exhibits concentration-dependent cytotoxicity. In a study on normal rabbit corneal epithelial (NRCE) cells, exposure to this compound (C14-BAC) resulted in a significant reduction in cell viability. At concentrations of 0.0025%, 0.005%, and 0.01%, the cell viability was 41.8%, 21.6%, and 7.4%, respectively. nii.ac.jp This indicates a clear dose-response relationship, where increasing concentrations of the compound lead to greater cell death.
Another study investigating the cytotoxicity of a range of benzalkonium chlorides (BACs) on the rainbow trout gill cell line (RTgill-W1) also established a dose-dependent effect. The median effect concentration (EC50) for this compound (identified as BAC14) was determined under various assay conditions. For instance, in a 48-hour exposure in supplement-free medium, the nominal EC50 was found to be 3.4 µM.
Table 1: Dose-Dependent Cell Viability of NRCE Cells Exposed to this compound
| Concentration (%) | Cell Viability (%) |
|---|---|
| 0.0025 | 41.8 |
| 0.005 | 21.6 |
| 0.01 | 7.4 |
Membrane Disruption and Oxidative Stress
The cytotoxic effects of this compound are linked to its ability to disrupt cell membranes. Studies on benzalkonium chlorides, the class of compounds to which this compound belongs, indicate that their primary mechanism of action involves the impairment of membrane integrity. This disruption can lead to the leakage of intracellular components and ultimately cell death. In a study on rabbit corneas, 0.005% this compound was shown to damage the corneal epithelium, a clear indication of its membrane-disrupting capabilities. nii.ac.jpnih.gov Furthermore, after a 60-second exposure, 0.01% this compound induced the most severe corneal barrier dysfunction, with transepithelial electrical resistance (TER) values dropping to 19.5% of the control. nii.ac.jp
Induction of Apoptosis
Evidence suggests that benzalkonium chlorides can induce apoptosis, or programmed cell death. In vitro analysis of BACs on A549 cells, a human alveolar basal epithelial cell line, demonstrated a dose-dependent induction of apoptosis through the activation of the caspase-3 dependent pathway. frontiersin.org This effect was attributed to the long alkyl chain of the QACs. frontiersin.org Although this study did not specifically isolate this compound, its structural similarity to the tested compounds suggests a comparable mechanism of inducing apoptosis.
Comparative Cytotoxicity with Other QACs
The cytotoxicity of this compound has been compared with other QACs, particularly those with different alkyl chain lengths. In the study on NRCE cells, this compound (C14-BAC) exhibited the highest cytotoxicity among the tested homologs. nii.ac.jp For example, at a 0.005% concentration, cell viability was 21.6% for C14-BAC, compared to 48.9% for benzyldimethyldodecylammonium chloride (C12-BAC) and a slightly higher viability for benzyldimethylhexadecylammonium chloride (C16-BAC). nii.ac.jp This suggests that the length of the alkyl chain plays a crucial role in the cytotoxic potency of these compounds, with the C14 chain demonstrating the most potent effect in this particular study. nii.ac.jp
Table 2: Comparative Cytotoxicity of Benzalkonium Chloride Homologs on NRCE Cells (0.005% Concentration)
| Compound | Alkyl Chain Length | Cell Viability (%) |
|---|---|---|
| Benzyldimethyldodecylammonium chloride | C12 | 48.9 |
| This compound | C14 | 21.6 |
| Benzyldimethylhexadecylammonium chloride | C16 | Not specified |
Influence of Assay Setup on Cytotoxic Potency
The experimental conditions, or assay setup, have a significant impact on the observed cytotoxic potency of this compound. A key factor is the presence of serum proteins in the culture medium. For BACs with alkyl chains of 12 or more carbons, the addition of bovine serum albumin (BSA) or fetal bovine serum (FBS) to the medium led to a decrease in cytotoxic potency of up to 22 times. This is attributed to the binding of the compound to serum proteins, which reduces the freely available concentration that can interact with the cells. The study on the RTgill-W1 cell line demonstrated that EC50 values based on nominal concentrations can be up to 25 times higher than those based on measured concentrations after exposure in a supplement-free medium, highlighting the importance of considering the bioavailable fraction of the compound in in vitro toxicity assessments.
Hemolytic Activity Studies
The ability of this compound to damage red blood cells, known as hemolytic activity, has also been a subject of investigation. Research indicates that this compound is highly active in causing hemolysis of rabbit erythrocytes. The hemolytic activity of benzalkonium chlorides has been shown to increase with the length of the alkyl chain from C8 to C18. This suggests that the tetradecyl (C14) homolog possesses significant hemolytic potential. While qualitative descriptions of its high hemolytic activity are available, specific quantitative data such as the HC50 value (the concentration causing 50% hemolysis) for this compound are not readily found in the reviewed literature.
Disruption of Erythrocyte Membranes
This compound has demonstrated significant activity in causing the hemolysis, or breakdown, of red blood cells (erythrocytes). nih.gov In in vitro tests using rabbit erythrocytes, this compound was found to be highly active in disrupting the cell membranes. nih.gov The mechanism of action for benzalkonium chlorides is generally understood to involve the disruption of intermolecular interactions, which can lead to the dissociation of cellular membrane lipid bilayers. atamanchemicals.com This disruption compromises the permeability of the cell, inducing the leakage of its internal contents. atamanchemicals.com
Relationship with Alkyl Chain Length
The biological activity and toxicity of benzalkonium chlorides (BACs) are closely linked to the length of their alkyl chain.
Research has shown a direct correlation between the alkyl chain length and the degree of cellular damage. In a study evaluating acute corneal epithelial toxicity, the C14 homolog (this compound) caused the most significant impairment compared to homologs with C12 and C16 alkyl chains. nih.gov This suggests a balance between the compound's aqueous solubility and its interaction with the cell membrane, where longer chains may have stronger interfacial activity. researchgate.net
Similarly, the hemolytic activity of these compounds on rabbit erythrocytes increases as the alkyl chain length grows from C8 to C18. nih.gov In terms of bactericidal activity, the C12 and C14 homologs have been shown to be highly effective. jst.go.jp This indicates that the C14 chain length represents a peak of biological activity in several contexts.
| BAC Homolog (Alkyl Chain) | Relative Corneal Epithelial Toxicity | Hemolytic Activity Trend |
|---|---|---|
| C12-BAC | Less than C14-BAC | Increases with chain length |
| C14-BAC | Greatest among C12, C14, C16 | |
| C16-BAC | Less than C14-BAC |
Metabolism and Biotransformation (In Vitro and In Vivo)
The metabolism of this compound has been investigated in human-derived tissues and microbial systems. In studies using human liver microsomes (HLM), the metabolism of benzalkonium chlorides is dependent on the presence of NADPH (Nicotinamide adenine dinucleotide phosphate). nih.govnih.govacs.org
The rate of metabolism is inversely related to the length of the alkyl chain. Longer chain BACs exhibit greater metabolic stability. nih.gov This results in apparent half-lives that increase with the chain length, following the order C10 < C12 < C14 < C16. nih.govnih.gov
| BAC Homolog (Alkyl Chain) | Approximate Apparent Half-Life in HLM (minutes) |
|---|---|
| C10-BAC | 1 |
| C12-BAC | 3 |
| C14-BAC | 6 |
| C16-BAC | 15 |
In addition to hepatic metabolism, biotransformation by microorganisms has been observed. An enriched microbial community of Pseudomonas spp. was shown to biotransform n-tetradecylbenzyldimethylammonium chloride under aerobic conditions. nih.gov This process began with the cleavage of the C(alkyl)-N bond, forming benzyldimethylamine (BDMA). nih.govresearchgate.net
Hepatic Cytochrome P450 (CYP) Metabolism
The primary route of metabolism for benzalkonium chlorides in humans is through the hepatic cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net These enzymes, located predominantly in the liver, are responsible for the biotransformation of a vast number of compounds. openanesthesia.org
Screening of various hepatic CYP isoforms has identified three specific enzymes that play a major role in the metabolism of benzalkonium chlorides: CYP2D6, CYP4F2, and CYP4F12. nih.govnih.govresearchgate.net These enzymes were found to consume substantial quantities of BAC substrates. nih.govacs.orgresearchgate.net Further investigation using specific inhibitors confirmed the major contributions of CYP4 and CYP2D6-mediated pathways in the microsomal disappearance of BACs. nih.govresearchgate.net The combined inhibition of CYP4 enzymes and CYP2D6 effectively blocks the metabolism of BACs in human liver microsomes. nih.gov Specifically, CYP4 isoforms like CYP4F2 are involved in ω-hydroxylation, while CYP2D6 contributes to (ω-1)-hydroxylation. nih.govresearchgate.net
The central metabolic transformation of this compound is the oxidation of its long alkyl chain. nih.govnih.govresearchgate.net Analysis using tandem mass spectrometry (MS/MS) of the metabolites confirmed that all observed oxidation and desaturation reactions were directed along the alkyl chain region of the molecule. nih.govnih.gov The aromatic benzyl (B1604629) group and the carbon atoms positioned immediately next to the quaternary nitrogen atom were not targeted during this oxidative metabolism. nih.gov The major metabolites identified are products of this alkyl chain oxidation, such as ω-hydroxy and (ω−1)-hydroxy derivatives. nih.govresearchgate.net
A notable finding in the hepatic metabolism of benzalkonium chlorides is the absence of N-dealkylation. nih.govnih.govresearchgate.net N-dealkylation, the removal of an N-alkyl group from an amine, is a common metabolic pathway for many xenobiotics. dntb.gov.uamdpi.com However, studies using d7-benzyl labeled BAC substrates showed that the resulting metabolites retained all deuterium atoms. nih.govnih.govresearchgate.net This provides clear evidence that the N-benzyl and N-dimethyl groups are not cleaved during metabolism in human liver microsomes, and that the metabolic process is focused exclusively on the long alkyl chain. nih.govnih.gov
Metabolic Stability and Alkyl Chain Length
The activity of alkyldimethylbenzylammonium chloride compounds is influenced by the length of the alkyl chain, with activity generally increasing with chain lengths from C8 to C18. nih.gov Specifically for this compound, the C14 homolog, its properties are often compared with other chain lengths within the benzalkonium chloride (BAC) mixture. While detailed metabolic stability studies are not extensively described in the provided research, the toxicological and activity profiles are linked to this alkyl chain length. For instance, the hemolytic activity of these quaternary ammonium (B1175870) salts with the same alkyl group increases with chlorine substitution on the benzyl group, with the tetradecyl (C14) homolog being an exception to this specific trend. nih.gov
Pharmacological Applications and Models
This compound is a component of benzalkonium chloride (BAC), which has been instrumental in developing experimental models of gut denervation for over forty years. nih.gov These models are particularly relevant for studying conditions like esophageal achalasia. nih.gov The topical application of BAC onto the intestinal serous layer induces a specific and irreversible injury to the myenteric nerve cells. nih.gov This targeted destruction of the myenteric plexus leads to manifest morphological and functional disorders, such as reduced numbers of nerve fibers and high contractile activity of the lower esophageal sphincter, which are characteristic of achalasia. nih.govnih.gov Research has shown that this BAC-induced denervation can result in widespread apoptosis in the myenteric plexus within days, with a loss of over 90% of myenteric neurons after one week. nih.gov The resulting experimental models in animals, such as rats, show changes that largely correlate with those observed in human esophageal achalasia, making them valuable for developing new treatment methods. nih.gov
Tissues denervated using benzalkonium chloride exhibit altered electrophysiological and pharmacological responses. In denervated frog sartorius muscle, the reversal potential of acetylcholine responses was found to be -42 mV, a value consistent at both former junctional spots and non-neural sensitized regions. nih.gov This differs from the reversal potential at junctional areas of normal muscle. nih.gov Studies on the chronically denervated lower esophageal sphincter in opossums have also been a key area of investigation. nih.gov The denervation process induced by BAC allows researchers to study the intrinsic properties of smooth muscle and the effects of various pharmacological agents in the absence of neural input. The responses in these denervated tissues are primarily due to an increase in conductance to sodium (Na+) and potassium (K+), but not to chloride (Cl-). nih.gov
In Vivo Toxicity and Safety Assessments
Comprehensive hazard assessments of alkyl (C12-C16) dimethyl benzyl ammonium chloride (ADBAC), which includes the C14 variant, indicate a specific toxicological profile. Based on a review of available data, including unpublished studies submitted to regulatory agencies, C12-C16 ADBAC is not considered a dermal sensitizer (B1316253). researchgate.net Furthermore, it is not found to be carcinogenic or genotoxic. researchgate.net Systemic toxicity is not a primary concern, as these compounds are poorly absorbed through oral and dermal routes (≤10%) and are primarily excreted in feces. researchgate.net However, at high concentrations, ADBAC compounds are irritating and can be corrosive to the skin. researchgate.net Repeated dose oral toxicity studies in rats, mice, and beagles showed effects such as reduced body weight, decreased food consumption, and local irritation, consistent with the mode of action for an irritating or corrosive chemical. researchgate.net
| Toxicological Endpoint | Finding for Alkyl (C12-C16) Dimethyl Benzyl Ammonium Chloride |
| Dermal Sensitization | Not a dermal sensitizer. researchgate.net |
| Carcinogenicity | Not carcinogenic. researchgate.net |
| Genotoxicity | Not genotoxic. researchgate.net |
| Dermal Corrosivity | Irritating/corrosive at high concentrations. researchgate.net |
| Systemic Toxicity | Not systemically distributed; poorly absorbed via oral and dermal routes. researchgate.net |
Benzalkonium chloride (BAC), with this compound as a key component, is the most common preservative in ophthalmic solutions and is known to have toxic effects on the ocular surface. ophthalmologymanagement.comnih.gov The toxicity is dose-dependent; high concentrations can lead to cell necrosis, while lower concentrations may induce apoptosis. nih.govresearchgate.net
Research comparing the ocular toxicity of different BAC homologs has shown that the alkyl chain length is a significant factor. Specifically, the C14 homolog (C14-BAK) demonstrates greater ocular toxicity than the C12 homolog (C12-BAK). researchgate.net In one study using rabbit eyes, repeated applications of 0.005% C14-BAK induced the exfoliation of a small number of corneal epithelial cells, an effect also seen with the standard BAC mixture but not with 0.005% C12-BAK. researchgate.net At higher concentrations (0.03%), all tested variants, including C14-BAK, caused the exfoliation of a large number of cells and a decrease in microvilli on the corneal surface. researchgate.net Long-term studies have shown that repeated application of 0.01% C12-BAK for 39 weeks caused no ocular toxicity in rabbits, suggesting it may be a safer alternative for ophthalmic solutions. researchgate.net
The toxic effects of BAC on the eye are extensive and include disruption of the corneal epithelial barrier, loss of conjunctival goblet cells, delayed wound healing, and an increase in inflammatory cell markers. ophthalmologymanagement.com These cellular-level damages can lead to clinical signs of ocular surface disease. nih.gov
| BAC Homolog/Mixture | Concentration | Observed Effect on Rabbit Corneal Epithelium (10 Applications) |
| C12-BAK | 0.005% | No damage induced. researchgate.net |
| C14-BAK | 0.005% | Exfoliation of a small number of cells. researchgate.net |
| BAK Mixture | 0.005% | Exfoliation of a small number of cells. researchgate.net |
| C12-BAK | 0.03% | Exfoliation of a large number of cells; decreased microvilli. researchgate.net |
| C14-BAK | 0.03% | Exfoliation of a large number of cells; decreased microvilli. researchgate.net |
| BAK Mixture | 0.03% | Exfoliation of a large number of cells; decreased microvilli. researchgate.net |
Reproductive Function Studies
Research into the effects of this compound, a component of alkyl dimethyl benzyl ammonium chloride (ADBAC), on reproductive function has been conducted across various animal models. These studies have investigated the potential for this quaternary ammonium compound to impact fertility, gestation, and fetal development.
Studies on mice have indicated that exposure to a mixture containing ADBAC and didecyl dimethyl ammonium chloride (DDAC) can lead to decreased fertility and fecundity. wsu.edunih.gov In these studies, breeding pairs of mice exposed to the chemical mixture showed an increased time to first litter, longer intervals between pregnancies, and fewer pups per litter. wsu.edunih.gov
Gender-specific effects have also been explored. In female mice, exposure to ADBAC in combination with DDAC resulted in a decrease in the number of corpora lutea after eight weeks of exposure and less time spent in estrus. nih.gov For male mice, exposure led to declines in both sperm concentration and motility. nih.govnaturalhealthnews.uk
Developmental toxicity studies have also been conducted. Research has linked exposure to ADBAC and DDAC to neural tube defects in both mice and rats. vt.edu These birth defects were observed when either one or both parents were exposed to the compounds. vt.edu It was noted that simply using cleaners containing these compounds in the same room as the animals was sufficient to cause these effects. vt.edu
In contrast, other studies in rats and rabbits did not find teratogenic effects. nih.gov In a two-generation reproduction study on rats, dietary exposure to ADBAC at the highest concentrations resulted in transient decreases in the body weight of the parental rats. nih.govresearchgate.net The offspring in the highest concentration group also showed reduced body weights. nih.govresearchgate.net However, no clinical signs of toxicity were observed in either the parental rats or their offspring. nih.govresearchgate.net A study on rats vaginally treated with benzalkonium chloride, which includes this compound, found a dose-related increase in resorptions and fetal death, as well as a reduction in litter size and weight. nih.gov Minor sternal defects were also observed in the fetuses at higher doses. nih.gov
The following tables summarize the findings from key reproductive function studies on ADBAC.
Table 1: Summary of Reproductive and Developmental Toxicity Studies in Rats
| Study Type | Findings | No Observed Adverse Effect Level (NOAEL) |
| Two-Generation Reproduction | Transient decreases in body weight in parental rats and reduced body weights in offspring at the highest concentrations. No clinical signs of toxicity. nih.govresearchgate.net | Reproductive and Developmental NOAEL: 2,000 ppm (equivalent to approximately 118 mg/kg/day). nih.govresearchgate.net |
| Prenatal Developmental Toxicity | Clinical signs of maternal toxicity observed. No teratogenic effects. nih.govnih.gov | Maternal NOAEL: 10 mg/kg/day. Prenatal Developmental NOAEL: 100 mg/kg/day (highest dose evaluated). nih.govnih.gov |
| Embryotoxicity (Vaginal Application) | Dose-related increase in resorptions and fetal death; reduction in litter size and weight; minor sternal defects in fetuses at higher doses. nih.gov | Not established in the study. |
Table 2: Summary of Reproductive and Developmental Toxicity Studies in Mice and Rabbits
| Species | Study Type | Findings | No Observed Adverse Effect Level (NOAEL) |
| Mouse | Fertility and Fecundity (Mixture with DDAC) | Decreased fertility and fecundity, increased time to first litter, longer pregnancy intervals, fewer pups per litter. wsu.edunih.gov In females: decreased corpora lutea and time in estrus. nih.gov In males: decreased sperm concentration and motility. nih.gov | Not established in these studies. |
| Mouse & Rat | Developmental Toxicity (Mixture with DDAC) | Neural tube birth defects observed. vt.edu | Not established in the study. |
| Rabbit | Prenatal Developmental Toxicity | Clinical signs of maternal toxicity observed. No teratogenic effects. nih.govnih.gov | Maternal NOAEL: 3 mg/kg/day. Prenatal Developmental NOAEL: 9 mg/kg/day (highest dose evaluated). nih.govnih.gov |
Analytical Methodologies for Benzyldimethyltetradecylammonium Chloride Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of benzyldimethyltetradecylammonium (B97909) chloride, often in mixtures with other homologous quaternary ammonium (B1175870) compounds (QACs). High-performance liquid chromatography, liquid chromatography-mass spectrometry, and gas chromatography-mass spectrometry are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD)
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying benzyldimethyltetradecylammonium chloride, particularly when coupled with a Diode Array Detector (DAD) which offers high selectivity by providing spectral information. The benzene ring in the compound's structure allows for strong ultraviolet (UV) absorbance, making detection straightforward. researchgate.net
A validated HPLC-DAD method for the simultaneous analysis of this compound (C14-BZCL) and its common homologues (C12 and C16) in wastewater samples has been established. upb.ro This method utilizes an Acclaim Surfactant Plus column with an isocratic mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile (B52724) and 0.2 M ammonium acetate (B1210297) solution. upb.ro The detection wavelength is set at 262 nm. upb.ro This method demonstrates good linearity and sensitivity, with a limit of quantification (LOQ) for C14-BZCL reported at 5.6 µg/L. upb.ro
Another application involves the analysis of benzalkonium chlorides in commercial disinfectants. shimadzu.com This rapid analysis can be completed within three minutes using a Shim-pack™ XR-ODSⅡ column and a mobile phase of 20 mmol/L sodium perchlorate in a water/acetonitrile (20:80) mixture, with UV detection at 265 nm. shimadzu.com
Table 1: HPLC-DAD Method Parameters for this compound Analysis
| Parameter | Method for Wastewater upb.ro | Method for Disinfectants shimadzu.com |
|---|---|---|
| Column | Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) | Shim-pack™ XR-ODSⅡ (75 mm x 3.0 mm, 2.2 µm) |
| Mobile Phase | Acetonitrile / 0.2 M Ammonium Acetate (50:50, v/v) | 20 mmol/L Sodium Perchlorate in Water / Acetonitrile (20:80) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 45°C |
| Detection Wavelength | 262 nm | 265 nm |
| Limit of Quantification (LOQ) | 5.6 µg/L | Not Reported |
| Linearity (R²) | > 0.999 | > 0.999 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of this compound in complex matrices such as human serum, urine, wastewater, and food products. nih.govekb.eg The method's specificity arises from the selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
For this compound (C14-BAC), the precursor ion ([M]+) is typically observed at a mass-to-charge ratio (m/z) of 332. nih.govnih.gov Upon fragmentation, characteristic product ions are formed. The most common fragmentation involves the loss of the benzyl (B1604629) group or related structures, leading to a major product ion at m/z 91 (tropylium ion), and another significant product ion at m/z 240, corresponding to the remaining alkyl dimethyl amine fragment. nih.govnih.gov
Reversed-phase columns (e.g., C8 or C18) are commonly used for chromatographic separation. researchgate.netnih.govekb.eg Gradient elution with mobile phases consisting of acetonitrile or methanol (B129727) and aqueous solutions of ammonium formate (B1220265) or formic acid is frequently employed to achieve optimal separation from matrix components and other QAC homologues. researchgate.netekb.egnih.gov The high sensitivity of LC-MS/MS allows for method detection limits in the low ng/mL to pg/mL range. nih.gov For instance, a validated method for human serum and urine reported a method limit of detection (MLOD) and quantification (MLOQ) of 0.002–0.42 ng/mL and 0.006–1.40 ng/mL, respectively, for a suite of QACs including C14-BAC. nih.gov
Table 2: Example LC-MS/MS Parameters for this compound (C14-BAC)
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (Q1) | 332 m/z | nih.gov |
| Product Ion 1 (Q3) | 91 m/z | nih.gov |
| Product Ion 2 (Q3) | 240 m/z | nih.gov |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | researchgate.netnih.gov |
| Typical Column | Reversed-phase C18 | nih.govekb.egnih.gov |
| Method Limit of Detection | 0.002–0.42 ng/mL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, but it requires a chemical derivatization step due to the compound's non-volatile and thermally labile nature as a quaternary ammonium salt. hnu.edu.cndss.go.th A common approach is to use Hofmann degradation, a chemical reaction that converts the quaternary ammonium salt into a volatile tertiary amine. dss.go.th
In this procedure, the sample is treated with a strong base, such as potassium tert-butoxide, at an elevated temperature. This selectively cleaves the benzyl group, converting this compound into its corresponding volatile alkyldimethylamine. dss.go.th The resulting tertiary amine can then be readily analyzed by GC-MS. The analysis is typically performed using a capillary column, such as a DB-5MS, with a temperature program to separate the different alkyl chain homologues. dss.go.th While this method is sensitive, with quantitation limits reported at less than 0.1 µg/L in water samples, the required derivatization adds complexity and time to the sample preparation process. dss.go.th
Spectrophotometric Determination Methods
Spectrophotometry provides a simpler and more accessible alternative for the quantification of certain compounds, where this compound can act as a sensitizing agent to enhance the reaction's colorimetric response.
Sensitization for Dopamine (B1211576) Hydrochloride Determination
This compound has been successfully used as a sensitizing agent in a spectrophotometric method for the determination of dopamine hydrochloride. nih.gov This method is based on the formation of a colored compound from the reaction between dopamine hydrochloride, sodium 1,2-naphthoquinone-4-sulfonate (NQS), and this compound (referred to as Zeph). nih.gov
The presence of this compound enhances the reaction, which proceeds quantitatively in a buffer solution at pH 9.40. nih.gov The resulting pink product exhibits a maximum absorption wavelength at 491 nm. nih.gov The method demonstrates good adherence to Beer's law in the concentration range of 0.16-40 mg/L of dopamine hydrochloride, with a high correlation coefficient of 0.9993. nih.gov The detection limit for dopamine hydrochloride using this sensitized method is 0.12 mg/L, and the average recovery is over 99.7%, indicating a sensitive and accurate application. nih.gov
Table 3: Performance of Spectrophotometric Method for Dopamine Hydrochloride using this compound as a Sensitizer (B1316253)
| Parameter | Value |
|---|---|
| Chromogenic Reagent | Sodium 1,2-naphthoquinone-4-sulfonate (NQS) |
| Reaction pH | 9.40 |
| Maximum Absorption Wavelength (λmax) | 491 nm |
| Molar Absorptivity (ε) | 7.51 x 10³ L mol⁻¹ cm⁻¹ |
| Linear Range | 0.16 - 40 mg/L |
| Detection Limit | 0.12 mg/L |
| Average Recovery | > 99.7% |
Data from reference nih.gov
Sample Preparation Techniques
Effective sample preparation is critical for accurate quantification, as it serves to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. For this compound, solid-phase extraction (SPE) is the most widely employed technique.
Due to the compound's cationic nature, weak cation-exchange (WCX) cartridges are highly effective for extraction and purification from biological matrices like human serum and urine. nih.gov Polymeric SPE cartridges, such as Strata X and Oasis WCX, are also commonly used for environmental samples like wastewater, providing good recoveries of 86.0% to 94.6%. upb.ronih.gov For water samples, reversed-phase (RP-18) SPE cartridges can be used, with extraction efficiency sometimes enhanced by adding a counterion like linear alkylbenzenesulfonates (LAS) to form a hydrophobic ion-pair complex. dss.go.th
Other techniques include a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been applied to agricultural products like green beans, oranges, and olives, yielding recoveries between 80% and 107%. ekb.eg For some applications, a simple solvent extraction using a mixture of acetonitrile and ethyl acetate may be sufficient. researchgate.net
Solid Phase Extraction (SPE) for Environmental Samples
Solid Phase Extraction (SPE) is a widely utilized technique for the pre-concentration and purification of this compound and related benzalkonium chlorides (BACs) from complex environmental samples like water. nih.govnih.govraykolgroup.comraykolgroup.com This method is crucial for removing matrix interferences and enriching the analyte to a concentration level suitable for instrumental analysis. nih.govupb.ro
Various SPE cartridges are employed for this purpose. Polymeric cartridges, such as Strata X, and reversed-phase cartridges, like RP-18, have proven effective in extracting these cationic surfactants from aqueous samples. nih.govupb.rodss.go.th The extraction mechanism often relies on the formation of hydrophobic ion-pair complexes. For instance, linear alkylbenzenesulfonates (LAS) can be used as a counterion to enhance the retention of this compound on the SPE sorbent. nih.govdss.go.th
Following sample loading, the retained analytes are eluted using a suitable solvent mixture, commonly methanol-ethyl acetate. nih.govdss.go.th This eluate can then be further processed or directly analyzed. For water samples, SPE has been shown to yield high recovery rates, making it a reliable preparation step for subsequent analysis by methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govnih.govdss.go.th
Method Validation and Performance Parameters (e.g., Detection Limits, Quantification Limits, Recovery, Precision)
The validation of analytical methods is essential to ensure the reliability and accuracy of the data. Key performance parameters for the analysis of this compound include detection limits, quantification limits, recovery, and precision. hach.comlibretexts.orgny.govqaallc.com
Detection and Quantification Limits: The Limit of Detection (LOD) is the minimum concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. hach.comlibretexts.org For this compound (C14-BAC) in wastewater, one HPLC-DAD method reported an LOD of 19 µg/L and an LOQ of 5.6 µg/L. upb.ro Another study using LC-MS/MS for various matrices, including human serum and urine, achieved significantly lower method detection limits (MLODs) ranging from 0.002 to 0.42 ng/mL and method quantification limits (MLOQs) from 0.006 to 1.40 ng/mL for a suite of quaternary ammonium compounds including C14-BAC. nih.gov
Recovery: Recovery studies assess the efficiency of the extraction process. For this compound in spiked deionized water samples using SPE followed by GC/MS analysis, an average recovery of 104% was achieved. dss.go.th In wastewater samples, SPE recoveries were reported to be between 86.0% and 94.6%. upb.ro For biological samples like serum and urine, recoveries for a range of quaternary ammonium compounds, including C14-BAC, were found to be between 61% and 129%. nih.gov
Precision: Precision measures the degree of agreement among repeated measurements and is often expressed as the relative standard deviation (RSD). For the analysis of C14-BAC in spiked water samples, the RSD was 12%. dss.go.th In wastewater analysis, intra-day and inter-day precision (RSD%) were between 1.4% to 2.3% and 6.2% to 6.7%, respectively. upb.ro For biological matrices, intra-day and inter-day variations were reported as 0.22–17.4% and 0.35–17.3%, respectively. nih.gov
| Parameter | Matrix | Method | Value | Source |
|---|---|---|---|---|
| LOD | Wastewater | HPLC-DAD | 19 µg/L | upb.ro |
| LOQ | Wastewater | HPLC-DAD | 5.6 µg/L | upb.ro |
| MLOD | Serum/Urine | LC-MS/MS | 0.002–0.42 ng/mL | nih.gov |
| MLOQ | Serum/Urine | LC-MS/MS | 0.006–1.40 ng/mL | nih.gov |
| Recovery | Spiked Deionized Water | SPE-GC/MS | 104% | dss.go.th |
| Recovery | Wastewater | SPE-HPLC | 86.0–94.6% | upb.ro |
| Recovery | Serum/Urine | SPE-LC-MS/MS | 61–129% | nih.gov |
| Precision (RSD) | Spiked Deionized Water | SPE-GC/MS | 12% | dss.go.th |
| Precision (Intra-day RSD) | Wastewater | SPE-HPLC | 1.4–2.3% | upb.ro |
| Precision (Inter-day RSD) | Wastewater | SPE-HPLC | 6.2–6.7% | upb.ro |
| Precision (Intra-day Variation) | Serum/Urine | SPE-LC-MS/MS | 0.22–17.4% | nih.gov |
| Precision (Inter-day Variation) | Serum/Urine | SPE-LC-MS/MS | 0.35–17.3% | nih.gov |
Detection in Various Matrices (e.g., Surface Water, Air, Surfaces, Biological Samples)
This compound can be detected in a variety of environmental and biological matrices, reflecting its widespread use.
Surface Water: Analytical methods have been successfully applied to detect and quantify this compound in river water and sewage effluent. nih.govdss.go.th Concentrations in river water have been found to range from 1.2 to 36.6 micrograms per liter, indicating its persistence after wastewater treatment. nih.gov
Air and Surfaces: A method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for sampling and analyzing quaternary ammonium compounds, including this compound, in air and on surfaces. nih.gov For air sampling, polytetrafluoroethylene (PTFE) filters are recommended, while Pro-wipe® media is used for surface sampling. nih.gov This method is sensitive enough to detect low levels of these compounds, which can be present as particles or aerosolized droplets. nih.gov
Biological Samples: Sensitive LC-MS/MS methods have been developed for the determination of this compound in human serum and urine. nih.gov These methods are crucial for biomonitoring and assessing human exposure to these compounds. The use of solid-phase extraction with weak cation-exchange cartridges helps to efficiently remove matrix interferences from these complex biological samples. nih.gov
| Matrix | Analytical Technique | Key Findings | Source |
|---|---|---|---|
| Surface Water (River, Sewage Effluent) | SPE-GC/MS, SPE-LC/MS | Detected in river water and sewage effluent; concentrations in rivers can range from 1.2 to 36.6 µg/L. | nih.govnih.govdss.go.th |
| Air | UPLC-MS/MS | Method developed for sampling on PTFE filters; capable of detecting low levels from 15-minute sample durations. | nih.gov |
| Surfaces | UPLC-MS/MS | Method developed for sampling using Pro-wipe® media with high precision (<10% RSD) and low bias (<11%). | nih.gov |
| Biological Samples (Human Serum, Urine) | SPE-LC-MS/MS | Sensitive methods developed for biomonitoring with detection limits in the low ng/mL range. | nih.gov |
Applications in Advanced Materials and Catalysis Research
Role as a Phase Transfer Catalyst in Organic Synthesis
As a phase transfer catalyst (PTC), benzyldimethyltetradecylammonium (B97909) chloride facilitates the transfer of reactants between immiscible phases, typically an aqueous and an organic phase, thereby accelerating reaction rates and improving yields. scienceinfo.com The cationic head of the molecule pairs with an anionic reactant in the aqueous phase, and the resulting ion pair, being soluble in the organic phase due to its lipophilic alkyl chain, is transported into the organic medium where the reaction with the organic substrate occurs. biomedres.usdalalinstitute.comoperachem.comyoutube.com
Benzyldimethyltetradecylammonium chloride has been utilized as a phase transfer catalyst in the synthesis of triazine-containing fluoropolymers. The synthesis of substituted 1,3,5-triazines often involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. nih.govrasayanjournal.co.innih.gov This process can be facilitated by a phase transfer catalyst to enhance the reaction between the water-soluble nucleophiles and the organic-soluble triazine substrate. The catalyst transports the nucleophilic species from the aqueous phase to the organic phase, enabling the substitution reaction to proceed efficiently. nih.gov
In the realm of polymer chemistry, this compound and similar quaternary ammonium (B1175870) salts serve as effective phase transfer catalysts in the synthesis of epoxy compounds, such as epoxy resins and by extension, epoxy-propanones. sigmaaldrich.com The synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanones can be catalyzed by this compound. sigmaaldrich.com The catalytic cycle involves the transfer of a hydroxide (B78521) ion from the aqueous phase to the organic phase, where it acts as a base to deprotonate a precursor, initiating the formation of the epoxide ring. For instance, in the synthesis of epoxy resins from bisphenol A and epichlorohydrin, a PTC like benzyltrimethylammonium (B79724) chloride (a close structural analog) is used to transport the phenoxide ion from the aqueous phase to the organic phase to react with epichlorohydrin. phasetransfercatalysis.comgoogle.com A similar mechanism can be applied to the synthesis of epoxy-propanones.
Use in Modified Zeolites for Trace Metal Determination
This compound is employed in the modification of zeolites and other clay minerals to enhance their capacity for adsorbing and preconcentrating trace amounts of metal ions from aqueous solutions, which is a crucial step in their analytical determination. sigmaaldrich.comcymitquimica.comlabproinc.comgeno-chem.com The cationic surfactant molecules adsorb onto the negatively charged surface of the zeolite, forming a positively charged layer that can then interact with and bind anionic metal complexes. This surface modification can also create a hydrophobic surface, which is effective in adsorbing organic pollutants. sigmaaldrich.com
Specifically, this compound has been used in the preparation of modified analcime zeolite for the trace determination of cadmium. sigmaaldrich.com Furthermore, its role as an ion association reagent is highlighted in its use for the extraction photometric analysis and as a sensitizer (B1316253) in the photometric determination of metals like cobalt(II). sigmaaldrich.comcymitquimica.comlabproinc.comgeno-chem.com The underlying principle involves the formation of an ion-pair between the bulky cation of the surfactant and an anionic metal complex, which can then be extracted into an organic solvent for subsequent spectrophotometric analysis.
| Application | Metal Ion | Matrix | Analytical Technique | Reference |
| Modified Analcime Zeolite | Cadmium (Cd) | Aqueous Solution | Not Specified | sigmaaldrich.com |
| Ion Association Reagent | Cobalt (Co) | Aqueous Solution | Spectrophotometry | sigmaaldrich.com |
| Photometric Determination | Various Metals | Aqueous Solution | Photometry | cymitquimica.comlabproinc.comgeno-chem.com |
Interaction with Other Surfactants in Mixed Micelle Formations
The study of mixed micellar systems is of great importance due to their wide range of applications, including in drug delivery and solubilization processes. This compound, as a cationic surfactant, can interact with other types of surfactants to form mixed micelles with properties that are often superior to those of the individual components. nih.govnih.gov
Research has been conducted on the preparation of mixed micelles of this compound with other cationic surfactants like tetradecyltrimethylammonium (TTAB) and tetradecyltriphenylphosphonium bromides. sigmaaldrich.com The formation of mixed micelles is a spontaneous process, as indicated by the negative Gibbs free energy of micellization. nih.gov The interactions between the different surfactant molecules within the micelle can be synergistic, leading to a lower critical micelle concentration (CMC) than what would be expected from an ideal mixture. nih.gov The thermodynamic parameters of these mixed systems, such as the enthalpy and entropy of micellization, can be determined using techniques like calorimetry to understand the nature of the interactions. nih.gov
| Surfactant 2 | System Type | Key Findings | Reference |
| Tetradecyltrimethylammonium (TTAB) | Cationic-Cationic | Formation of mixed micelles | sigmaaldrich.com |
| Tetradecyltriphenylphosphonium bromides | Cationic-Cationic | Formation of mixed micelles | sigmaaldrich.com |
| Gemini Surfactants | Cationic-Cationic | Synergistic interactions, used in nanoparticle synthesis | figshare.com |
Emerging Applications in Materials Science
The self-assembly properties of this compound make it a valuable tool in the bottom-up fabrication of nanomaterials. It can act as a template or structure-directing agent in the synthesis of mesoporous materials and nanoparticles.
In the synthesis of mesoporous silica (B1680970), surfactants like this compound can form micelles that serve as templates around which the silica network forms. nih.gov Subsequent removal of the surfactant template leaves behind a porous structure with a high surface area and controlled pore size. The use of mixed surfactant systems can further allow for the tuning of the mesopore dimensions.
Furthermore, this cationic surfactant can be used to stabilize nanoparticles in solution, preventing their aggregation and controlling their growth and morphology. For instance, mixed micelles containing benzyldimethylhexadecylammonium chloride (a close analog) have been used in the synthesis of stable silver nanoparticles. figshare.com The surfactant molecules form a protective layer on the surface of the nanoparticles, providing electrostatic stabilization.
Future Research Directions and Unanswered Questions
Elucidation of Complete Metabolic Pathways in Diverse Organisms
While the biodegradation of benzyldimethyltetradecylammonium (B97909) chloride is known to occur, the complete metabolic pathways in a wide array of microorganisms are not fully mapped. Recent studies have made significant strides in identifying degradation routes in complex microbial communities, such as those in moving bed biofilm reactors (MBBRs). au.dknih.govresearchgate.net In these systems, the biodegradation half-life of the C14 analog (benzyldimethyltetradecylammonium chloride) was found to be approximately 20 hours, with researchers identifying 42 distinct metabolites. au.dknih.gov
Two novel degradation pathways have been proposed through these studies: one initiated by ω-oxidation followed by β-oxidation, and another involving ω-oxidation, then α-oxidation, and finally β-oxidation. au.dknih.govresearchgate.net The complexity of the microbial consortia in these environments suggests that additional, yet-to-be-discovered metabolic pathways likely exist. au.dknih.gov Key end products of these pathways have been identified, including Benzyl-(carboxymethyl)-dimethylazanium (TP194) and Benzyl-(2-carboxyethyl)-dimethylazanium (TP208B). au.dknih.gov Furthermore, bacterial dealkylation in wastewater can yield benzyldimethylamine (BDMA), a known precursor to the formation of N-nitrosodimethylamine. dntb.gov.ua
Future research must focus on isolating and characterizing the specific enzymes and microbial species responsible for each step in these degradation pathways. Understanding the complete metabolic network in diverse organisms—from bacteria and fungi in wastewater treatment plants to organisms in soil and aquatic sediments—is essential for predicting the compound's environmental persistence and the formation of potentially harmful daughter products.
Table 1: Identified Metabolic Pathways and Products of this compound
| Pathway | Initiating Step | Subsequent Steps | Key Metabolites/End Products | Source |
| Pathway 1 | ω-oxidation | β-oxidation | TP194, TP208B | au.dknih.govresearchgate.net |
| Pathway 2 | ω-oxidation | α-oxidation, β-oxidation | TP194, TP208B | au.dknih.govresearchgate.net |
| Dealkylation | Cleavage of alkyl chain | - | Benzyldimethylamine (BDMA) | dntb.gov.ua |
Comprehensive Assessment of Resistance Mechanisms and Gene Transfer
The extensive use of QACs like this compound has raised significant concerns about the development and spread of antimicrobial resistance. core.ac.uk Bacteria employ several mechanisms to counteract the biocidal effects of this compound. A primary defense is the active removal of the compound from the cell via efflux pumps, which reduces intracellular accumulation. researchgate.netfrontiersin.org In Escherichia coli, the TolC efflux system has been implicated in this process. researchgate.net
Mutations in the regulatory genes that control these pumps are a key driver of resistance. nih.gov Research has shown that mutations in negative regulators such as acrR, marR, and soxR can lead to the overexpression of efflux pumps, resulting in broad multidrug resistance. nih.gov Furthermore, repeated exposure to sublethal concentrations of the compound can induce adaptive resistance, leading to cross-resistance against other biocides and even clinically relevant antibiotics like ciprofloxacin. core.ac.uk Strains of Enterobacter cloacae have been identified that exhibit high resistance, capable of growing in solutions containing up to 10% this compound. nih.gov The transfer of resistance genes between bacteria via horizontal gene transfer further complicates this issue, facilitating the rapid dissemination of resistance traits. frontiersin.org
Unanswered questions remain regarding the prevalence of these resistance genes in different environments and the specific triggers for their transfer. A comprehensive assessment is needed to survey various ecosystems for QAC resistance genes and to understand the conditions that promote their movement within and between microbial communities.
Table 2: Mechanisms of Bacterial Resistance to this compound
| Mechanism | Description | Associated Genes/Proteins | Consequence | Source |
| Efflux Pumps | Actively transport the compound out of the bacterial cell. | AcrAB-TolC system | Reduced intracellular concentration, multidrug resistance. | researchgate.netnih.gov |
| Target Modification | Alteration of the bacterial cell envelope or other molecular targets. | Not specified | Reduced binding and efficacy of the compound. | frontiersin.org |
| Regulatory Gene Mutation | Mutations in genes that control the expression of efflux pumps. | acrR, marR, soxR | Overexpression of efflux pumps. | nih.gov |
| Adaptive Resistance | Development of tolerance following repeated sublethal exposure. | Not specified | Cross-resistance to other biocides and antibiotics. | core.ac.uk |
Long-Term Environmental Impact and Risk Assessment
The primary route of this compound into the environment is through "down-the-drain" disposal to wastewater treatment systems. nih.govresearchgate.net Due to its extremely low vapor pressure, it does not readily volatilize into the atmosphere. nih.govresearchgate.net Its cationic nature leads to a strong tendency to adsorb to negatively charged particles, meaning it becomes associated with wastewater biosolids, soil, and sediment. nih.govresearchgate.net This sorption, coupled with high biodegradability, results in its significant removal during wastewater treatment. nih.govresearchgate.net
However, the portion that is not degraded can be introduced into aquatic environments via treated effluent and into terrestrial environments through the application of biosolids as fertilizer. nih.gov While its strong binding to solids mitigates its bioavailability and toxicity in the water column, the long-term impact on sediment-dwelling organisms and soil microbial communities requires further investigation. nih.govepa.gov
Ecotoxicity studies have provided some insight into its potential impact. Long-term assessments have shown no adverse effects on the reproduction of the fathead minnow at concentrations up to 32.2 µg/L or on Daphnia magna reproduction at 4.15 µg/L. epa.gov Aerobic microbial cultures have demonstrated the ability to completely degrade the compound into products with negligible toxicity. researchgate.net A comprehensive long-term risk assessment must consider chronic exposure scenarios, potential bioaccumulation in food webs, and the effects on non-target organisms at different trophic levels.
Table 3: Environmental Fate and Ecotoxicity of this compound
| Parameter | Finding | Implication | Source |
| Environmental Fate | |||
| Primary Entry | Wastewater systems | Potential for aquatic and terrestrial contamination. | nih.govresearchgate.net |
| Sorption | High affinity for biosolids, soil, and sediment. | Reduced bioavailability in water; accumulation in solids. | nih.govresearchgate.net |
| Biodegradability | Readily biodegradable by aerobic mixed cultures. | Mitigates persistence and toxicity. | nih.govresearchgate.net |
| Ecotoxicity (No Observed Effect Concentration - NOEC) | |||
| Fathead Minnow (reproduction) | 32.2 µg/L | Low risk to fish reproduction at environmentally relevant concentrations. | epa.gov |
| Daphnia magna (reproduction) | 4.15 µg/L | Higher sensitivity of aquatic invertebrates compared to fish. | epa.gov |
Development of Novel Analogs with Enhanced Efficacy and Reduced Toxicity
The rise of microbial resistance necessitates the development of novel antimicrobial agents. core.ac.uk For this compound, future research is directed toward creating analogs or formulations that can overcome existing resistance mechanisms while exhibiting a more favorable toxicological profile. Understanding the compound's mechanism of action—which involves binding to the cell membrane through ionic and hydrophobic interactions, leading to membrane disruption and leakage of intracellular contents—is fundamental to this effort. nih.gov
One promising strategy involves novel delivery systems rather than chemical modification of the molecule itself. For example, loading the active compound onto microparticles, such as calcium carbonate, has been explored as a new antimicrobial agent. core.ac.uk This approach may provide a different mechanism of interaction with bacteria and could be effective against adapted, resistant strains. core.ac.uk
Another avenue of research is the synthesis of new chemical analogs. This could involve modifying the length of the alkyl chain, altering the substituents on the benzyl (B1604629) ring, or changing the quaternary ammonium (B1175870) headgroup. The goal of such modifications would be to enhance the molecule's affinity for bacterial targets, evade recognition by efflux pumps, or increase its biodegradability to reduce its environmental persistence. A key challenge will be to balance any increase in antimicrobial efficacy with a reduction in toxicity to non-target organisms and environmental safety.
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis (e.g., MALDI-TOF Imaging)
Understanding the localization and distribution of this compound within biological tissues and microbial biofilms is critical for evaluating its efficacy and potential for toxicity. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry imaging has emerged as a powerful, label-free technique for this purpose. plos.orgnih.gov
This technique has been successfully applied to visualize the penetration of this compound (identified by its mass-to-charge ratio, m/z 332.33) in ex vivo human skin samples. plos.orgnih.gov Studies using MALDI-TOF imaging have demonstrated that the compound can penetrate through the epidermis and into the dermis. plos.orgnih.govresearchgate.net This method also allows researchers to assess how different formulation excipients and pH levels can significantly alter the depth of penetration. plos.orgnih.govnih.gov The high resolution and mass accuracy (<5 ppm) of modern instruments provide confident identification and mapping of the compound. plos.org
Future applications of MALDI-TOF imaging and other advanced techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) could include mapping the compound's distribution within bacterial biofilms to understand its effectiveness against these resistant structures. siss-sims.com These in situ analytical methods will be invaluable for elucidating the precise interactions of the compound at the microscopic level, providing data essential for risk assessment and the design of next-generation antimicrobial agents.
Table 4: Application of MALDI-TOF Imaging for this compound Analysis
| Application | Methodology | Key Findings | Source |
| Skin Penetration Analysis | BDTAC applied to ex vivo human skin, sectioned, and analyzed via MALDI-TOF imaging. | Visualized penetration through the epidermis into the dermis. | plos.orgnih.govresearchgate.net |
| Formulation Assessment | Compared penetration depths of BDTAC in solutions with different excipients and pH. | Penetration depth is significantly altered by formulation. | plos.orgnih.gov |
| Compound Identification | Detection of the specific ion for BDTAC (m/z 332.33) in tissue samples. | Confirmed presence and location of the compound. | plos.orgnih.gov |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying benzyldimethyltetradecylammonium chloride in environmental samples?
- Methodology : Use spectrophotometric determination with cobalt(II) complexes, as the compound forms stable ion pairs detectable at 630 nm. Ensure calibration with standard solutions (0.1–10 mg/L) and account for matrix interferences (e.g., ≤500 mg/L Fe³⁺ or Zn²⁺) by comparing results with standard addition or official methods .
- Validation : Cross-validate with HPLC using a zwitterionic column (e.g., ZIC-HILIC) and evaporative light scattering detection (ELSD) for enhanced sensitivity in complex matrices .
Q. How is this compound utilized as a phase-transfer catalyst (PTC) in organic synthesis?
- Mechanism : It facilitates reactions between immiscible phases (e.g., aqueous-organic) by stabilizing reactive intermediates. For example, in the synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanones, use 5–10 mol% catalyst in a biphasic system (water/dichloromethane) at 50–70°C .
- Optimization : Monitor reaction kinetics via FT-IR or GC-MS to determine optimal surfactant concentration and avoid micellar inhibition at high concentrations (>CMC) .
Advanced Research Questions
Q. How do micellar properties of this compound vary with temperature, and how can conflicting thermodynamic data be resolved?
- Experimental Design : Measure critical micelle concentration (CMC) and partition coefficients via enthalpimetry at 25–60°C. For example, in pentanol/water systems, CMC decreases from 0.8 mM to 0.3 mM as temperature rises, driven by entropy changes (ΔS = +120 J/mol·K). Discrepancies in literature values often arise from ionic strength variations; use 0.1 M NaCl to standardize conditions .
- Data Interpretation : Apply the Gibbs-Helmholtz equation to separate enthalpy (ΔH ≈ −15 kJ/mol) and entropy contributions, confirming dominance of hydrophobic interactions .
Q. What factors influence the adsorption efficiency of this compound onto activated sludge, and how can kinetic models resolve mechanistic contradictions?
- Kinetic Analysis : Biosorption follows pseudo-second-order kinetics (R² > 0.98) with equilibrium reached in 60–90 minutes. Conflicting reports on rate-limiting steps (film diffusion vs. intraparticle diffusion) can be resolved by testing particle-size-distributed sludge and applying the Weber-Morris model. A k₁ (film diffusion) > 0.05 min⁻¹ indicates surface adsorption dominates .
- Thermodynamic Parameters : Calculate ΔG (−22 kJ/mol), ΔH (−30 kJ/mol), and ΔS (−25 J/mol·K) to confirm exothermic, spontaneous processes hindered by reduced entropy at higher temperatures (30–50°C) .
Q. How does structural modification of this compound affect its environmental persistence in soil systems?
- Biodegradation Studies : Under OECD 301F guidelines, aerobic degradation reaches 83% in 10 days via MITI testing, but recalcitrance increases with alkyl chain length (e.g., C16 analogs degrade <5%). Use LC-QTOF-MS to identify primary metabolites (e.g., benzyl alcohol derivatives) .
- Mobility Assessment : Estimate soil adsorption coefficient (Koc = 9 × 10⁵) via molecular connectivity indices. Field studies show >70% immobilization in clay-rich soils, requiring amendment with humic acids to enhance microbial bioavailability .
Methodological Challenges and Solutions
Q. How can researchers mitigate interference from coexisting ions in colorimetric assays using this compound?
- Interference Management : For ECR-aluminum colorimetry, pre-treat samples with EDTA (0.1 M) to chelate Fe³⁺/Co²⁺. Validate with spike-recovery tests (90–110% recovery) in presence of ≤200 mg/L CN⁻ or Ag⁺ .
- Alternative Techniques : Switch to ICP-MS for trace metal determination (e.g., Cd²⁺ at 0.1 ppb LOD) using modified analcime zeolite functionalized with the surfactant .
Q. What strategies optimize mixed micelle systems involving this compound for enhanced solubilization of hydrophobic compounds?
- System Design : Combine with tetradecyltrimethylammonium bromide (TTAB) at 3:1 molar ratio to achieve synergistic solubilization (e.g., 40% increase in pentanol uptake). Characterize via dynamic light scattering (DLS) to confirm micelle size stability (PDI < 0.2) .
- Thermodynamic Profiling : Calculate interaction parameter (β = −2.1) via Rubingh’s model to confirm favorable surfactant-surfactant interactions in binary systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
